1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a piperazine ring, a pyridine ring, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Formation of the Pyridine Ring: The pyridine ring is often introduced through a cyclization reaction involving appropriate precursors.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the ring-opening of aziridines under the action of N-nucleophiles.
Coupling Reactions: The final step involves coupling the piperazine, pyridine, and pyrrolidine rings through appropriate linkers and reaction conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds also feature a piperazine ring and exhibit various biological activities.
1-(2-Pyrimidyl)piperazine: This compound is a piperazine-based derivative with different structural features and applications.
The uniqueness of this compound lies in its specific combination of piperazine, pyridine, and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N4O |
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Molecular Weight |
274.36 g/mol |
IUPAC Name |
1-[2-(2-piperazin-1-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N4O/c1-12(20)19-9-3-5-14(19)13-4-2-6-17-15(13)18-10-7-16-8-11-18/h2,4,6,14,16H,3,5,7-11H2,1H3 |
InChI Key |
GNRWUJNIDAMXAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=C(N=CC=C2)N3CCNCC3 |
Origin of Product |
United States |
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